![molecular formula C10H11NOS B14646154 [(1-Isocyanatopropan-2-yl)sulfanyl]benzene CAS No. 56177-19-6](/img/structure/B14646154.png)
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of an isocyanate group attached to a propan-2-yl sulfanyl group, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene typically involves the reaction of 1-isocyanatopropan-2-yl sulfanyl with benzene under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the isocyanate group reacts with the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as the formation of ureas and carbamates in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-isocyanatopropan-2-yl)benzene: Similar structure but with two isocyanate groups.
Ethyl 2-[(1,1,1-trifluoro-3-isocyanatopropan-2-yl)sulfanyl]acetate: Contains a trifluoromethyl group and an ester functionality.
Uniqueness
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is unique due to its specific combination of an isocyanate group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
56177-19-6 |
|---|---|
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
1-isocyanatopropan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-9(7-11-8-12)13-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Clé InChI |
HHBMNMWCWOHISR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=C=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
![1,1'-[(3-Methyl-1,2-phenylene)di(ethane-1,1-diyl)]dibenzene](/img/structure/B14646086.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
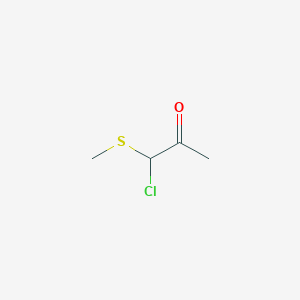
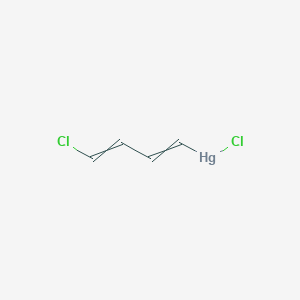
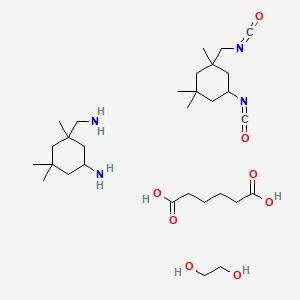

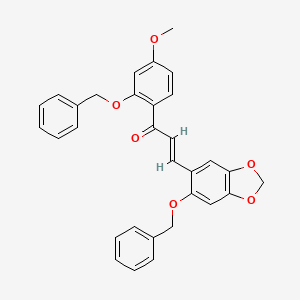

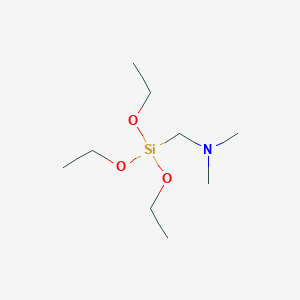
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
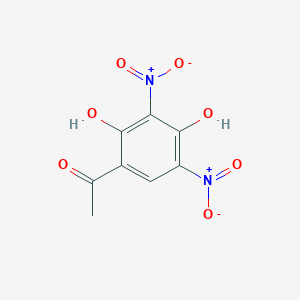

![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
